molecular formula C5H7BrN2S B15315413 ((5-Bromothiophen-2-yl)methyl)hydrazine CAS No. 887592-39-4

((5-Bromothiophen-2-yl)methyl)hydrazine

Cat. No.: B15315413
CAS No.: 887592-39-4
M. Wt: 207.09 g/mol
InChI Key: CBJXQVGAXXPIAY-UHFFFAOYSA-N
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Description

((5-Bromothiophen-2-yl)methyl)hydrazine: is an organic compound that features a brominated thiophene ring attached to a methyl hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5-Bromothiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((5-Bromothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemistry: ((5-Bromothiophen-2-yl)methyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors .

Industry: The compound’s unique structure makes it valuable in materials science, where it can be used to develop new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of ((5-Bromothiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering receptor function. The brominated thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

  • Thiophene-2-carbohydrazide
  • 5-Bromothiophene-2-carbohydrazide
  • Thiophene-2-carbaldehyde hydrazone

Uniqueness: ((5-Bromothiophen-2-yl)methyl)hydrazine is unique due to the presence of both a brominated thiophene ring and a methyl hydrazine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research applications .

Properties

IUPAC Name

(5-bromothiophen-2-yl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXQVGAXXPIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290389
Record name [(5-Bromo-2-thienyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-39-4
Record name [(5-Bromo-2-thienyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887592-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Bromo-2-thienyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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